molecular formula C5H8N4OS B11813174 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Katalognummer: B11813174
Molekulargewicht: 172.21 g/mol
InChI-Schlüssel: YTMDPJYCYLTHQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of acetic acid with thiosemicarbazide. The process can be summarized as follows:

    Thiosemicarbazide Reaction: Thiosemicarbazide reacts with acetic acid under reflux conditions to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 2-Amino-5-(methylthio)-1,3,4-thiadiazole
  • 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Comparison: 2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of the acetamide group can enhance its solubility and interaction with biological targets, making it more effective in certain applications .

Eigenschaften

Molekularformel

C5H8N4OS

Molekulargewicht

172.21 g/mol

IUPAC-Name

2-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H8N4OS/c1-3-8-9-5(11-3)7-4(10)2-6/h2,6H2,1H3,(H,7,9,10)

InChI-Schlüssel

YTMDPJYCYLTHQJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.